2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions The tert-butylphenyl group is introduced through a substitution reaction, while the methoxypropyl side chain is added via an alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazole derivatives.
Scientific Research Applications
2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s binding affinity, while the methoxypropyl side chain can influence its solubility and bioavailability. The sulfanylacetamide group may also play a role in the compound’s overall activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
4-tert-Butylphenyl derivatives: Compounds with the same phenyl group but different functional groups.
Methoxypropyl derivatives: Compounds with the same side chain but different core structures.
Uniqueness
2-[[5-(4-Tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific properties and potential applications. The presence of the triazole ring, tert-butylphenyl group, and methoxypropyl side chain in a single molecule makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N4O2S |
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Molecular Weight |
362.5g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H26N4O2S/c1-18(2,3)14-8-6-13(7-9-14)16-20-21-17(25-12-15(19)23)22(16)10-5-11-24-4/h6-9H,5,10-12H2,1-4H3,(H2,19,23) |
InChI Key |
SVVLTFRWXPJZSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CCCOC)SCC(=O)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CCCOC)SCC(=O)N |
Origin of Product |
United States |
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